molecular formula C17H18ClNO3S B2836030 1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfinyl]-1-ethanone O-methyloxime CAS No. 320422-62-6

1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfinyl]-1-ethanone O-methyloxime

Cat. No.: B2836030
CAS No.: 320422-62-6
M. Wt: 351.85
InChI Key: RCMXYUDOJZCSBP-HTXNQAPBSA-N
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Description

1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfinyl]-1-ethanone O-methyloxime is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a methoxybenzyl sulfinyl moiety, and an ethanone O-methyloxime group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfinyl]-1-ethanone O-methyloxime typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorobenzaldehyde with 4-methoxybenzyl chloride in the presence of a base to form the corresponding benzyl ether. This intermediate is then subjected to sulfoxidation using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfinyl group. Finally, the ethanone O-methyloxime group is introduced through a condensation reaction with hydroxylamine-O-methyl ether under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfinyl]-1-ethanone O-methyloxime undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

Scientific Research Applications

1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfinyl]-1-ethanone O-methyloxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfinyl]-1-ethanone O-methyloxime involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfinyl]-1-ethanone O-methyloxime is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(Z)-1-(4-chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfinyl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-21-16-9-3-13(4-10-16)11-23(20)12-17(19-22-2)14-5-7-15(18)8-6-14/h3-10H,11-12H2,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMXYUDOJZCSBP-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CS(=O)CC(=NOC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CS(=O)C/C(=N\OC)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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